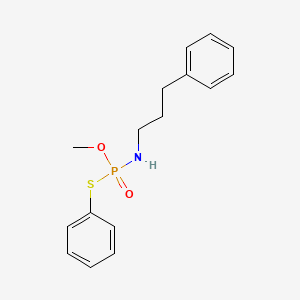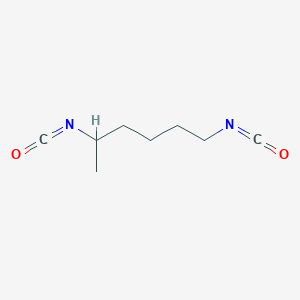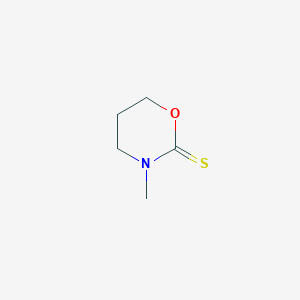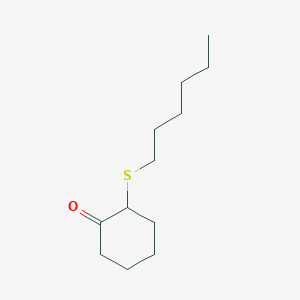
Hexadec-15-ene-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadec-15-ene-5,6-dione is an organic compound with the molecular formula C16H28O2. It contains a total of 46 atoms, including 28 hydrogen atoms, 16 carbon atoms, and 2 oxygen atoms . The compound features a double bond and two ketone groups, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
The synthesis of Hexadec-15-ene-5,6-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the oxidation of hexadec-15-ene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts like palladium or platinum to enhance the reaction efficiency and yield. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal results.
Analyse Chemischer Reaktionen
Hexadec-15-ene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions where the ketone groups are replaced by other functional groups such as amines or halides.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hexadec-15-ene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive ketone groups.
Wirkmechanismus
The mechanism of action of Hexadec-15-ene-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Pathways Involved: It may affect metabolic pathways by inhibiting or activating specific enzymes, thereby influencing cellular processes such as energy production and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Hexadec-15-ene-5,6-dione can be compared with other similar compounds, such as:
Hexadecane: Unlike this compound, hexadecane lacks the double bond and ketone groups, making it less reactive in chemical reactions.
Hexadec-15-ene-5-one:
Hexadec-15-ene-5,6-diol: The presence of hydroxyl groups instead of ketone groups in this compound results in different chemical properties and reactivity.
This compound stands out due to its unique combination of a double bond and two ketone groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
87163-31-3 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadec-15-ene-5,6-dione |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-8-9-10-11-12-14-16(18)15(17)13-6-4-2/h3H,1,4-14H2,2H3 |
InChI-Schlüssel |
QPOWGEULBIEGEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=O)CCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)


![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)


